An In-depth Technical Guide to the Chemical Properties of Isopropyl 4-aminobenzoate
An In-depth Technical Guide to the Chemical Properties of Isopropyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 4-aminobenzoate (B8803810), also known as Isopropyl p-aminobenzoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂. It belongs to the class of aminobenzoate esters, a group of compounds known for their applications in the pharmaceutical and cosmetic industries. Structurally similar to local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate) and risocaine (B1679344) (propyl 4-aminobenzoate), Isopropyl 4-aminobenzoate serves as a valuable molecule in drug discovery and development.[1] Its properties make it a subject of interest for studies on percutaneous absorption, enzymatic inhibition, and as a potential topical anesthetic.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of Isopropyl 4-aminobenzoate, detailed experimental protocols, and visualizations to aid in its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of Isopropyl 4-aminobenzoate are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | propan-2-yl 4-aminobenzoate |
| Synonyms | Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester, Benzoic acid, 4-amino-, 1-methylethyl ester |
| CAS Number | 18144-43-9[2][3] |
| Molecular Formula | C₁₀H₁₃NO₂[2] |
| Molecular Weight | 179.22 g/mol [2] |
| Appearance | White to light yellow crystalline powder |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 83-86 °C |
| Boiling Point | 315.7 °C at 760 mmHg[4] |
| Density | 1.099 g/cm³[4] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and methanol. |
| pKa (Predicted) | 2.63 ± 0.10 |
| LogP | 2.415 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of Isopropyl 4-aminobenzoate. Below is a summary of expected spectral characteristics.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for an aminobenzoate ester. |
Actual spectra for Isopropyl 4-aminobenzoate can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS).
Experimental Protocols
Synthesis of Isopropyl 4-aminobenzoate
A common method for the synthesis of Isopropyl 4-aminobenzoate is the Fischer-Speier esterification of 4-aminobenzoic acid with isopropanol (B130326) in the presence of an acid catalyst.[1]
Materials:
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4-Aminobenzoic acid
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Isopropanol (2-Propanol)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
The product can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude Isopropyl 4-aminobenzoate can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water or hexane/ethyl acetate).[5]
-
If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be employed for the analysis of Isopropyl 4-aminobenzoate.
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Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like Isopropyl 4-aminobenzoate.
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Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection depending on the concentration.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
Visualizations
Chemical Structure
Caption: Chemical structure of Isopropyl 4-aminobenzoate.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of Isopropyl 4-aminobenzoate.
Proposed Mechanism of Action as a Local Anesthetic
As a structural analog of known local anesthetics, Isopropyl 4-aminobenzoate is presumed to act by blocking voltage-gated sodium ion channels in nerve membranes.
Caption: Proposed mechanism of action for Isopropyl 4-aminobenzoate as a local anesthetic.
